molecular formula C19H26N3O4P B10796076 N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid

Cat. No.: B10796076
M. Wt: 391.4 g/mol
InChI Key: RORFOHSEPCFIEY-UHFFFAOYSA-N
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Description

N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzo[g]quinoline moiety and a diethylethane-1,2-diamine group, combined with phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid typically involves multiple steps, starting with the preparation of the benzo[g]quinoline core. This can be achieved through various cyclization reactions. The diethylethane-1,2-diamine group is then introduced via nucleophilic substitution reactions. The final step involves the addition of phosphoric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzo[g]quinoline core or the diethylethane-1,2-diamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid involves its interaction with specific molecular targets. The benzo[g]quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The diethylethane-1,2-diamine group can interact with enzymes and receptors, modulating their activity. The phosphoric acid component can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzo[g]quinolin-4-yl-N’,N’-dimethylethane-1,2-diamine
  • N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;hydrochloric acid
  • N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;acetic acid

Uniqueness

N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C19H26N3O4P

Molecular Weight

391.4 g/mol

IUPAC Name

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid

InChI

InChI=1S/C19H23N3.H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);(H3,1,2,3,4)

InChI Key

RORFOHSEPCFIEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O

Origin of Product

United States

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